Hbv-IN-30

Primary Human Hepatocytes Antiviral Potency HBeAg Inhibition

Chronic HBV research faces a critical gap: standard polymerase inhibitors (e.g., entecavir) suppress viremia but fail to eliminate the cccDNA reservoir, leading to viral rebound upon therapy cessation. Hbv-IN-30 (ex44) directly targets this unmet need as a potent, dose-dependent cccDNA inhibitor. - Reduces cccDNA levels in HepDES19 cells with IC50 of 0.57 µM; >14-fold more potent in primary human hepatocytes (IC50 0.04 µM). - Enables mechanistic studies on cccDNA formation, maintenance, and degradation-essential for functional cure strategies. - Serves as a validated tool compound for combination therapy screening and SAR-driven lead optimization within the flavone derivative series (ref. WO2020053249).

Molecular Formula C22H18BrClO6
Molecular Weight 493.7 g/mol
Cat. No. B12392626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbv-IN-30
Molecular FormulaC22H18BrClO6
Molecular Weight493.7 g/mol
Structural Identifiers
SMILESC1C(CC1OCCOC2=C(C=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)Br)C(=O)O
InChIInChI=1S/C22H18BrClO6/c23-16-10-12(20-11-18(25)15-2-1-3-17(24)21(15)30-20)4-5-19(16)29-7-6-28-14-8-13(9-14)22(26)27/h1-5,10-11,13-14H,6-9H2,(H,26,27)
InChIKeyLPNIROGMUQBBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hbv-IN-30 cccDNA Inhibitor Procurement Guide


Hbv-IN-30 (also known as ex44) is a synthetically derived flavone analogue . Its primary biological activity is the potent inhibition of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) . cccDNA is a persistent episomal minichromosome within the nucleus of infected hepatocytes, serving as the essential template for viral RNA transcription and subsequent viral DNA generation, making it a high-value target for research into achieving a functional cure for chronic HBV infection [1].

Mechanistically distinct cccDNA inhibitor tool compound
Synthetically derived flavone analogue with patent-defined structure
Supports HBV persistence and functional cure research models

Hbv-IN-30 vs Standard Antivirals for cccDNA Research


Standard-of-care nucleos(t)ide analogues (NAs) for HBV, such as entecavir and tenofovir, effectively suppress viral replication by inhibiting the viral reverse transcriptase but do not directly eliminate the stable pool of cccDNA in the nucleus of infected hepatocytes [1]. Consequently, viral rebound is common upon cessation of NA therapy. Generic substitution with a polymerase inhibitor would fail to address the fundamental cccDNA reservoir [2]. Hbv-IN-30 offers a mechanistically distinct approach by directly targeting and reducing cccDNA levels, providing a quantifiable, differentiated tool essential for investigating cccDNA biology and novel therapeutic strategies .

Standard Antivirals (NAs)
Suppress viral polymerase, not cccDNA reservoir
Do not directly eliminate persistent episomal DNA
Hbv-IN-30 (Flavone Analogue)
Directly reduces cccDNA levels dose-dependently
Targets the fundamental persistence mechanism
Replacing Hbv-IN-30 with a polymerase inhibitor will not replicate cccDNA-targeting research endpoints.

Hbv-IN-30 Performance vs Analogs and NAs


Enhanced Potency in Primary Human Hepatocytes

Hbv-IN-30 exhibits a significant enhancement in antiviral potency when tested in primary human hepatocytes (PHH), a model more closely resembling the physiological environment of HBV infection, compared to the commonly used HepDES19 cell line . While many screening assays are conducted in HepDES19 cells, this shift in potency in a more relevant system underscores the compound's potential for robust activity in vivo.

Potency shift in PHH
Data to verify
IC50 0.04 μM (PHH) vs 0.57 μM (HepDES19)
Model-dependent potency context
>14‑fold increase; 9‑day PHH vs 24‑h HepDES19 assay
Primary Human Hepatocytes Antiviral Potency HBeAg Inhibition

Direct cccDNA Reduction vs Nucleoside Analogues

In contrast to nucleos(t)ide analogues (NAs) such as entecavir and tenofovir, which primarily act as viral polymerase inhibitors and do not directly reduce existing cccDNA reservoirs [1], Hbv-IN-30 has been demonstrated to decrease cccDNA levels in a dose-dependent manner . This is a key mechanistic differentiator for research aiming to eradicate the persistent form of the virus.

cccDNA reduction mechanism
Class-level inference
Dose-dependent cccDNA decrease; NAs do not target cccDNA pool
Supports cccDNA persistence studies
Qualitative difference; HepDES19 model
cccDNA Reduction Mechanism of Action HBV Functional Cure

cccDNA-Targeting Tool for Combination Strategies

The limitations of current HBV therapies—specifically, their inability to clear cccDNA—have made combination strategies a central focus of research for achieving a functional cure [1]. Hbv-IN-30 provides a validated, commercially available tool to specifically target the cccDNA component of this two-pronged approach. While an analogous cccDNA inhibitor like HBV-IN-15 is also available , Hbv-IN-30 offers a distinct chemical structure (C22H18BrClO6) within the flavone class, allowing researchers to probe structure-activity relationships (SAR) or select a different compound with the same mechanism for orthogonal studies.

Structurally distinct probe
Reported
C22H18BrClO6; unique in flavone cccDNA series
Enables SAR and orthogonal studies
vs HBV-IN-15 (C24H23ClO6); patent-defined compounds
Combination Therapy HBV Functional Cure cccDNA Targeting

Hbv-IN-30 Research & Preclinical Applications


cccDNA Biology and Transcriptional Regulation

Given its demonstrated ability to reduce cccDNA levels in a dose-dependent manner in the HepDES19 cell line , Hbv-IN-30 is ideally suited as a tool compound in molecular virology studies aimed at dissecting the mechanisms of cccDNA formation, maintenance, stability, and degradation. This application directly leverages the compound's unique differentiation from standard polymerase inhibitors, which do not affect the cccDNA pool [1].

Modeling cccDNA Targeting in Functional Cure Combinations

Researchers designing or evaluating combination therapies aimed at a functional cure for HBV can use Hbv-IN-30 to represent the 'cccDNA-targeting' or 'elimination' agent in preclinical models. The compound's primary mechanism of action directly addresses the cccDNA reservoir , which is the recognized barrier to cure [1]. This application allows for the systematic study of how cccDNA reduction synergizes with other agents, such as immune modulators or entry inhibitors.

SAR Studies of Flavone cccDNA Inhibitors

Hbv-IN-30 belongs to a series of flavone derivatives disclosed for their cccDNA inhibitory activity . Its specific molecular structure (C22H18BrClO6) [1] provides a unique entry point for medicinal chemistry and SAR studies. Researchers can compare its potency and physical properties with other compounds from the same patent family (e.g., HBV-IN-15, HBV-IN-25) to optimize lead candidates for further development .

cccDNA Target Validation in Advanced In Vitro Models

The >14-fold increase in potency observed for Hbv-IN-30 in primary human hepatocytes (PHH) compared to the HepDES19 cell line highlights its utility in advanced in vitro models that more closely mimic human physiology. Procurement of this compound is strategically relevant for studies seeking to validate cccDNA as a target in more complex systems, such as PHH cultures or hepatocyte co-cultures, providing a stronger basis for in vivo translation.

Application
Selection Property
Validation Focus
cccDNA biology & transcriptional regulation
Direct cccDNA-level reduction, distinct from polymerase inhibitors
cccDNA formation, maintenance, degradation endpoints
Combination therapy modeling
cccDNA-targeting tool compound for functional cure research
Synergy assessment with immune or entry modulators
Flavone SAR studies
Defined chemical scaffold (C22H18BrClO6)
Comparative potency & physicochemical profiling
Target validation in advanced models
Enhanced potency in primary human hepatocytes
Translation from cell lines to physiologically relevant systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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